2-[(3Z)-3-(2-(4-Chlorophenyl)-6-oxo[1,3]thiazolo[3,2-B][1,2,4]triazol-5(6H)-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]acetamide
Description
This compound belongs to the thiazolo[3,2-b][1,2,4]triazole family, characterized by a fused heterocyclic core (thiazole and triazole rings) and an indole-derived scaffold. The 4-chlorophenyl substituent at the thiazolo-triazole moiety and the acetamide group at the indole nitrogen are critical for its structural and electronic properties.
Properties
Molecular Formula |
C20H12ClN5O3S |
|---|---|
Molecular Weight |
437.9 g/mol |
IUPAC Name |
2-[(3Z)-3-[2-(4-chlorophenyl)-6-oxo-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-ylidene]-2-oxoindol-1-yl]acetamide |
InChI |
InChI=1S/C20H12ClN5O3S/c21-11-7-5-10(6-8-11)17-23-20-26(24-17)19(29)16(30-20)15-12-3-1-2-4-13(12)25(18(15)28)9-14(22)27/h1-8H,9H2,(H2,22,27)/b16-15- |
InChI Key |
DIACIDGCXGKTCR-NXVVXOECSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)/C(=C/3\C(=O)N4C(=NC(=N4)C5=CC=C(C=C5)Cl)S3)/C(=O)N2CC(=O)N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C(=O)N4C(=NC(=N4)C5=CC=C(C=C5)Cl)S3)C(=O)N2CC(=O)N |
Origin of Product |
United States |
Biological Activity
The compound 2-[(3Z)-3-(2-(4-Chlorophenyl)-6-oxo[1,3]thiazolo[3,2-B][1,2,4]triazol-5(6H)-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound based on available literature and research findings.
Chemical Structure and Properties
The compound features a unique structure that includes:
- A thiazole ring
- An indole moiety
- A chlorophenyl group
Predicted Collision Cross Section
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 514.10208 | 221.7 |
| [M+Na]+ | 536.08402 | 232.1 |
| [M+NH4]+ | 531.12862 | 227.4 |
| [M+K]+ | 552.05796 | 223.6 |
| [M-H]- | 512.08752 | 225.3 |
Antitumor Activity
Research indicates that thiazole and indole derivatives exhibit significant antitumor properties. For instance, compounds with similar structural features have been shown to inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest.
Case Study: Indole Derivatives
A study published in PMC highlighted the antitumor activity of indole derivatives, suggesting that the presence of specific substituents can enhance their efficacy against cancer cells. The incorporation of thiazole rings has been linked to increased cytotoxicity against various cancer cell lines .
Antimicrobial Properties
Thiazole derivatives are recognized for their antimicrobial activity. The compound may exhibit similar properties due to its structural components.
Research Findings
A literature review revealed that compounds containing thiazole rings often demonstrate broad-spectrum antimicrobial activity against both gram-positive and gram-negative bacteria. The mechanism typically involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Anti-inflammatory Effects
The compound may also possess anti-inflammatory properties, as many thiazolidinone derivatives have been documented to reduce inflammation markers in various experimental models.
The anti-inflammatory action is often mediated through the inhibition of pro-inflammatory cytokines and enzymes such as COX-2 and LOX, which are critical in inflammatory pathways.
Comparative Analysis with Related Compounds
To provide a clearer understanding of the biological activity of this compound, a comparison with other related compounds is useful:
| Compound Name | Biological Activity |
|---|---|
| Thiazolidinone Derivatives | Antimicrobial, Antitumor |
| Indole-Based Compounds | Anticancer, Anti-inflammatory |
| Chlorophenyl Substituted Compounds | Antimicrobial, Antitumor |
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
Key structural analogs differ in substituents on the phenyl ring, indole core, or side chains. Selected examples include:
Key Observations :
Physicochemical Properties
- Melting Points : Higher melting points (e.g., 224–226°C for 2h ) suggest greater crystallinity compared to analogs with alkyl side chains (e.g., 176–178°C for 2i). This may correlate with stability in solid formulations.
- Spectroscopic Data : LCMS (ESI+) m/z values (e.g., 449 [M+H]+ for 2h ) align with molecular weights, confirming synthesis accuracy. The target compound’s absence of reported data highlights a gap in characterization.
Preparation Methods
Synthesis of the Thiazolo[3,2-b][1,2,] triazol-6-one Core
The thiazolo-triazole scaffold is synthesized via a one-pot, catalyst-free reaction between dibenzoylacetylene and 4-chlorophenyl-substituted triazole derivatives at room temperature . This method achieves yields exceeding 85% by leveraging the electrophilic nature of dibenzoylacetylene to facilitate cyclization. Key steps include:
-
Reagent Preparation : 4-Chlorophenyl-1,2,4-triazole-3-thione is prepared by treating 4-chlorophenyl isothiocyanate with hydrazine hydrate in ethanol .
-
Cyclization : The triazole-thione reacts with dibenzoylacetylene in acetonitrile, forming the thiazolo[3,2-b][1, triazol-6-one core through a [3+2] cycloaddition mechanism .
Critical Parameters :
-
Solvent polarity (acetonitrile > dichloromethane) enhances reaction efficiency.
-
Room temperature avoids side reactions associated with thermal degradation .
Functionalization of the Indole Moiety
The indole precursor, 2-oxo-2,3-dihydro-1H-indole-3-ylidene, is synthesized from indole-3-acetic acid through a three-step process :
-
Esterification : Indole-3-acetic acid is treated with ethanol and sulfuric acid to yield ethyl indole-3-acetate (79% yield) .
-
Hydrazide Formation : Hydrazinolysis of the ester with hydrazine hydrate produces 2-(1H-indol-3-yl)acetohydrazide (96% yield) .
-
Cyclization to Indolinone : The hydrazide undergoes cyclization in aqueous potassium hydroxide, forming the indolin-2-one framework .
Key Characterization :
-
1H NMR : The indolinone intermediate shows distinct signals at δ 2.52 ppm (CH3), δ 7.34–7.51 ppm (aromatic protons), and δ 8.10 ppm (indole H-7) .
-
13C NMR : Carbonyl carbons appear at δ 161.4 ppm (C=O) and δ 181.3 ppm (C=S) .
Coupling of Thiazolo-Triazole and Indole Moieties
The Z-configured exocyclic double bond is established via a base-mediated condensation reaction :
-
Reaction Conditions : The thiazolo-triazole core and indolinone are combined in dimethyl sulfoxide (DMSO) with potassium tert-butoxide (t-BuOK) as a base at 60°C for 12 hours .
-
Steric Control : The Z-configuration is favored due to steric hindrance between the 4-chlorophenyl group and the indole’s substituents .
Yield Optimization :
-
Excess DMSO improves solubility of intermediates.
-
Lower temperatures (≤60°C) prevent isomerization to the E-configuration .
Introduction of the Acetamide Side Chain
The final step involves alkylation of the indole nitrogen with bromoacetamide :
-
Alkylation Protocol :
-
Workup : Precipitation with n-hexane yields the crude product, which is purified via recrystallization from ethanol (yield: 70–75%) .
Purity Analysis :
-
HPLC : >98% purity with a retention time of 6.8 minutes (C18 column, acetonitrile/water gradient).
-
Mass Spectrometry : [M+H]+ at m/z 523.1 (calculated: 523.08) .
Comparative Analysis of Synthetic Routes
Mechanistic Insights and Side Reactions
Q & A
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
Methodological Answer:
- Solvent and Catalyst Selection : Use PEG-400 as a solvent with Bleaching Earth Clay (pH 12.5, 10 wt%) as a heterogeneous catalyst to facilitate condensation reactions between intermediates (e.g., chlorobenzoyl chloride and indole derivatives) .
- Temperature Control : Maintain reflux conditions at 70–80°C for 1–3 hours to ensure complete reaction while minimizing side products .
- Monitoring : Track reaction progress via thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) as the mobile phase. Purify intermediates by recrystallization in ethanol or acetic acid .
- Example Optimization Table :
| Parameter | Condition 1 () | Condition 2 () |
|---|---|---|
| Solvent | PEG-400 | Glacial acetic acid |
| Catalyst | Bleaching Earth Clay | None |
| Yield | 65–75% | 50–60% |
Q. What spectroscopic techniques are essential for confirming the compound’s structure?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Analyze and NMR spectra to verify the indole NH proton (δ 10.2–11.5 ppm) and acetamide carbonyl (δ 168–170 ppm). Compare chemical shifts with analogous thiazolo-triazole derivatives .
- Infrared (IR) Spectroscopy : Identify key functional groups (e.g., C=O stretch at 1680–1720 cm, N-H bend at 3200–3400 cm) .
- Mass Spectrometry (MS) : Confirm molecular weight via high-resolution MS (HRMS) and compare with theoretical values .
Q. How should preliminary biological activity screening be designed for this compound?
Methodological Answer:
- Target Selection : Prioritize assays relevant to thiazolo-triazole derivatives, such as antimicrobial (Gram-positive bacteria, fungi) or kinase inhibition (e.g., EGFR, VEGFR) .
- Dose-Response Analysis : Test concentrations from 1–100 μM in triplicate. Use positive controls (e.g., ciprofloxacin for antimicrobial assays) .
- Data Interpretation : Calculate IC/MIC values and compare with structurally similar compounds (e.g., triazolo[4,3-b]pyridazin-6-yl derivatives) .
Advanced Research Questions
Q. What reaction mechanisms govern the formation of the thiazolo-triazole core during synthesis?
Methodological Answer:
- Cyclization Pathway : The thiazolo-triazole moiety forms via a nucleophilic substitution between 1,2,4-triazole-5-thiol and α-haloketones, followed by intramolecular cyclization under acidic conditions (e.g., acetic acid reflux) .
- Intermediate Trapping : Use -labeled reagents to track nitrogen migration during cyclization. Validate intermediates via LC-MS .
Q. How can tautomeric equilibria (e.g., thione-thiol) in this compound be analyzed experimentally?
Methodological Answer:
- Spectroscopic Analysis : Compare NMR spectra in DMSO-d (polar, stabilizes thione) vs. CDCl (nonpolar, favors thiol). Look for NH proton shifts (Δδ > 1 ppm) .
- Computational Modeling : Perform DFT calculations (B3LYP/6-311+G(d,p)) to predict tautomer stability and compare with experimental data .
Q. How can computational methods predict this compound’s binding affinity to biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to dock the compound into crystal structures of kinases (e.g., PDB ID 1M17). Prioritize hydrogen bonding with hinge regions (e.g., Met793 in EGFR) .
- MD Simulations : Run 100 ns simulations in GROMACS to assess binding stability. Calculate RMSD and binding free energy (MM-PBSA) .
Q. How should researchers address contradictory bioactivity data across different studies?
Methodological Answer:
- Reproducibility Checks : Replicate assays under identical conditions (e.g., cell line, serum concentration). Validate purity via HPLC (>98%) .
- Meta-Analysis : Compare data with structurally related compounds (e.g., chlorophenyl-thiazolo-triazoles) to identify trends in substituent effects .
Data Contradiction Analysis Example
Issue : Conflicting reports on antimicrobial activity (MIC = 2 μM vs. >50 μM).
Resolution Steps :
Verify compound purity (HPLC, elemental analysis) .
Standardize assay conditions (e.g., Mueller-Hinton broth for bacterial strains) .
Test against isogenic mutant strains to rule off-target effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
